molecular formula C26H21FN2O5 B2745714 4-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-ETHOXYPHENYL 4-METHOXYBENZOATE CAS No. 380478-45-5

4-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-ETHOXYPHENYL 4-METHOXYBENZOATE

Cat. No.: B2745714
CAS No.: 380478-45-5
M. Wt: 460.461
InChI Key: AHKKZABPUSTHRD-UHFFFAOYSA-N
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Description

4-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-ETHOXYPHENYL 4-METHOXYBENZOATE is a complex organic compound with the molecular formula C26H21FN2O5 and a molecular weight of 460.461 g/mol. This compound is notable for its unique structure, which includes a cyano group, a fluoroanilino group, and a methoxybenzoate ester. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 4-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-ETHOXYPHENYL 4-METHOXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the fluoroanilino derivative, followed by the introduction of the cyano group and the formation of the enyl linkage. The final step involves the esterification of the ethoxyphenyl group with methoxybenzoic acid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The nitro group in the fluoroanilino moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents.

Scientific Research Applications

4-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-ETHOXYPHENYL 4-METHOXYBENZOATE is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent due to its unique chemical properties.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the fluoroanilino moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other fluoroanilino derivatives and cyano-containing compounds. For example, 4-fluoroaniline is a simpler compound with similar structural features but lacks the complexity of 4-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-ETHOXYPHENYL 4-METHOXYBENZOATE . The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O5/c1-3-33-24-15-17(14-19(16-28)25(30)29-22-7-5-4-6-21(22)27)8-13-23(24)34-26(31)18-9-11-20(32-2)12-10-18/h4-15H,3H2,1-2H3,(H,29,30)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKKZABPUSTHRD-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2F)OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F)OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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